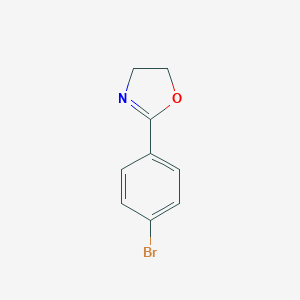

2-(4-Bromophenyl)-4,5-dihydrooxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJDDVYUQCSBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355199 | |

| Record name | 2-(4-Bromophenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189120-01-2 | |

| Record name | 2-(4-Bromophenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-4,5-dihydrooxazole from 4-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-bromophenyl)-4,5-dihydrooxazole, a key intermediate in pharmaceutical and materials science research. The primary focus of this document is the direct cyclization reaction of 4-bromobenzonitrile with ethanolamine. This guide details two effective methodologies: a cobalt-catalyzed reaction under microwave irradiation and a catalyst-free thermal approach. It includes detailed experimental protocols, a comparative analysis of the methods, and extensive characterization and safety data to support researchers in the successful synthesis and application of this versatile molecule.

Introduction

2-Aryloxazolines are a privileged class of heterocyclic compounds with broad applications in medicinal chemistry, asymmetric catalysis, and as protecting groups in organic synthesis. The this compound scaffold is of particular interest as the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. This guide presents a detailed examination of the synthesis of this compound from readily available starting materials, 4-bromobenzonitrile and ethanolamine.

Reaction Pathways

The synthesis of this compound from 4-bromobenzonitrile and ethanolamine proceeds via the addition of the amino group of ethanolamine to the nitrile, followed by an intramolecular cyclization with the elimination of ammonia. This transformation can be achieved through several methods, with the most common being catalyzed or uncatalyzed thermal and microwave-assisted reactions.

Cobalt-Catalyzed Microwave-Assisted Synthesis

The use of a cobalt catalyst in conjunction with sulfur under microwave irradiation has been reported to be a highly efficient method for the synthesis of 2-aryloxazolines from nitriles and ethanolamine. This method offers the advantages of short reaction times and high yields.

Diagram 1: Cobalt-Catalyzed Synthesis Pathway

Caption: Cobalt-catalyzed synthesis of this compound.

Catalyst-Free Thermal Synthesis

The reaction can also be performed without a catalyst by heating the neat mixture of 4-bromobenzonitrile and ethanolamine. While this method may require longer reaction times and higher temperatures compared to the catalyzed approach, it offers the benefit of avoiding metal contamination in the final product.

Diagram 2: Catalyst-Free Synthesis Workflow

Caption: Workflow for the catalyst-free synthesis.

Experimental Protocols

Cobalt-Catalyzed Microwave-Assisted Synthesis

This protocol is based on a reported procedure for the synthesis of 2-aryloxazolines.[1]

Materials:

-

4-Bromobenzonitrile

-

Ethanolamine

-

Cobalt(II) nitrate hexahydrate

-

Sulfur powder

-

Microwave reactor

-

Standard laboratory glassware

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

In a microwave reaction vial, combine 4-bromobenzonitrile (1.0 mmol, 182 mg), ethanolamine (1.2 mmol, 73 mg, 72 µL), cobalt(II) nitrate hexahydrate (0.05 mmol, 14.5 mg), and sulfur (0.1 mmol, 3.2 mg).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 90 °C for approximately 4 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Catalyst-Free Thermal Synthesis

This protocol is a general procedure adapted for this specific synthesis.

Materials:

-

4-Bromobenzonitrile

-

Ethanolamine

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Solvents for extraction and chromatography (e.g., dichloromethane, methanol)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 4-bromobenzonitrile (1.0 mmol, 182 mg) and ethanolamine (2.0 mmol, 122 mg, 121 µL).

-

Heat the neat mixture in an oil bath at 120-140 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound.

Data Presentation

| Parameter | Cobalt-Catalyzed Microwave Synthesis | Catalyst-Free Thermal Synthesis |

| Reactants | 4-Bromobenzonitrile, Ethanolamine | 4-Bromobenzonitrile, Ethanolamine |

| Catalyst | Cobalt(II) nitrate / Sulfur | None |

| Solvent | Solvent-free | Solvent-free |

| Temperature | 90 °C | 120-140 °C |

| Reaction Time | ~4 minutes | 12-24 hours |

| Reported Yield | 89%[1] | Moderate to good |

| Work-up | Extraction and Chromatography | Extraction and Chromatography |

Table 1: Comparison of Synthesis Methodologies

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Appearance | Solid |

| ¹H NMR (CDCl₃, ppm) | δ 7.85 (d, J = 8.6 Hz, 2H), 7.55 (d, J = 8.6 Hz, 2H), 4.45 (t, J = 9.6 Hz, 2H), 4.05 (t, J = 9.6 Hz, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 164.5, 131.8, 129.5, 128.0, 126.5, 67.8, 55.0 |

Table 2: Physicochemical and Spectroscopic Data of this compound

Safety Precautions

Personal Protective Equipment (PPE):

Handling of Reactants:

-

4-Bromobenzonitrile: Harmful if swallowed or in contact with skin.[2][4] Causes serious eye irritation.[2][4] Avoid breathing dust.[3] Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke when using this product.[2][3]

-

Ethanolamine: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Keep away from flames and hot surfaces.[5]

Reaction and Work-up:

-

Conduct reactions in a well-ventilated fume hood.

-

Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features.

-

Handle all solvents in a well-ventilated area and away from ignition sources.

-

Dispose of chemical waste according to institutional and local regulations.[2]

Diagram 3: Laboratory Safety Workflow

Caption: General laboratory safety workflow for the synthesis.

Conclusion

The synthesis of this compound from 4-bromobenzonitrile and ethanolamine can be effectively achieved through both cobalt-catalyzed microwave-assisted and catalyst-free thermal methods. The microwave-assisted protocol offers a significant advantage in terms of reaction time and yield, making it a preferred method for rapid synthesis. The catalyst-free approach, while slower, provides a valuable alternative when metal contamination is a concern. This guide provides the necessary detailed protocols, comparative data, and safety information to enable researchers to confidently synthesize this important chemical intermediate for their drug discovery and development endeavors.

References

Spectroscopic Analysis of 2-(4-Bromophenyl)-4,5-dihydrooxazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(4-Bromophenyl)-4,5-dihydrooxazole. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound, based on its chemical structure.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.80 | Doublet | 2H | Aromatic (ortho to C=N) |

| ~7.60 | Doublet | 2H | Aromatic (meta to C=N) |

| ~4.40 | Triplet | 2H | -O-CH₂- |

| ~4.00 | Triplet | 2H | -N-CH₂- |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=N (oxazoline carbon) |

| ~132 | Aromatic C-Br |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~127 | Aromatic C (ipso) |

| ~68 | -O-CH₂- |

| ~55 | -N-CH₂- |

Solvent: CDCl₃.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1650 | Strong | C=N stretch (oxazoline) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O-C stretch (oxazoline) |

| ~1070 | Strong | C-Br stretch |

Sample Preparation: KBr pellet.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 225/227 | High | [M]⁺ (Molecular ion peak with bromine isotope pattern) |

| 183/185 | Medium | [M - C₂H₄N]⁺ |

| 155/157 | Medium | [Br-Ph-C]⁺ |

| 102 | Low | [Ph-C]⁺ |

Ionization Method: Electron Impact (EI).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of the solid this compound sample.[1]

-

Transfer the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[1][2]

-

Gently vortex or sonicate the mixture until the sample is fully dissolved.[1]

-

Using a Pasteur pipette, filter the solution through a small cotton plug into a 5 mm NMR tube to remove any particulate matter.[3]

-

Ensure the sample height in the NMR tube is at least 4.5 cm.[3]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the turbine into the sample gauge to ensure the correct positioning for the instrument.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve high resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Acquire the NMR data using appropriate pulse sequences and acquisition parameters.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Weigh approximately 1-2 mg of the this compound sample.[4]

-

In a clean agate mortar, add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[4]

-

Add the sample to the KBr powder in the mortar.

-

Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.[5]

-

Transfer a portion of the powdered mixture into a pellet-forming die.

-

Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a transparent or semi-transparent pellet.[5][6]

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet or of the empty sample compartment.

-

Place the sample pellet in the spectrometer's beam path.

-

Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Impact - EI):

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[7]

-

For direct insertion, a small amount of the sample (less than a microgram) is placed on the probe.[7]

-

The sample is volatilized in the ion source under high vacuum.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]

-

This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and subsequent fragment ions.[8][10]

Data Acquisition:

-

The generated ions are accelerated and focused into a beam.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. shimadzu.com [shimadzu.com]

- 5. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Analysis of 2-(4-Bromophenyl)-4,5-dihydrooxazole Crystal Structure Inaccessible

A comprehensive search for the crystal structure analysis of 2-(4-Bromophenyl)-4,5-dihydrooxazole has not yielded specific crystallographic data for this compound. While the search provided information on structurally related molecules containing a bromophenyl group attached to a heterocyclic ring, no direct studies detailing the crystal structure of this compound were found.

The investigation included searches for primary literature in scientific journals and entries in crystallographic databases. The retrieved results pertained to different, albeit similar, chemical entities such as oxadiazole, imidazole, and other oxazole derivatives. For instance, crystal structures have been reported for compounds like 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole and ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate. These studies provide detailed crystallographic parameters and experimental protocols for those specific molecules.

However, without the specific crystallographic information for this compound, it is not possible to provide the in-depth technical guide as requested. Key quantitative data, including unit cell dimensions, bond lengths, bond angles, and torsion angles, are not available. Consequently, the detailed experimental protocols for crystallization and data collection specific to this compound cannot be outlined.

Due to the absence of the foundational crystallographic data, the mandatory visualization of the experimental workflow using Graphviz cannot be generated, as the specific steps for the analysis of this compound remain unknown.

For researchers, scientists, and drug development professionals interested in the structural analysis of this specific compound, it would be necessary to first perform a single-crystal X-ray diffraction study. Such an experimental investigation would provide the essential data required for a detailed technical guide.

Should crystallographic data for a closely related compound be of interest, a similar in-depth analysis could be conducted. Please specify an alternative compound for which crystal structure data is publicly available if you wish to proceed with a modified analysis.

Physical and chemical properties of 2-(4-Bromophenyl)-4,5-dihydrooxazole

An In-depth Technical Guide to 2-(4-Bromophenyl)-4,5-dihydrooxazole

Introduction

This compound, identified by CAS Number 189120-01-2, is a heterocyclic organic compound featuring a dihydrooxazole ring attached to a bromophenyl group. This molecule serves as a valuable building block and intermediate in various fields of chemical synthesis.[1] Its structural components—the reactive bromophenyl group and the stable oxazoline ring—make it particularly useful in medicinal chemistry for the development of bioactive molecules and in organic synthesis for constructing more complex systems.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications for researchers and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

General Properties

| Property | Value | Source |

| CAS Number | 189120-01-2 | [1][2] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1][2] |

| Appearance | Pale orange solid | [2] |

| Physical State | Solid | [2] |

| Melting Point | 100 to 104 °C | [2] |

Computational Data

Computational descriptors provide insights into the molecule's behavior in biological systems and its physicochemical profile.

| Property | Value | Source |

| Exact Mass | 224.97893 u | [3] |

| XLogP3 | 2.1 | [3] |

| LogP | 1.66150 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area (TPSA) | 21.6 Ų | [3] |

| Heavy Atom Count | 12 | [3] |

| Complexity | 185 | [3] |

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis, purification, and characterization of this compound.

Synthesis Protocol (General Method)

The synthesis of 2-oxazolines is commonly achieved through the cyclization of a β-amino alcohol with a carboxylic acid derivative. For this compound, a typical route involves the reaction of 2-aminoethanol with 4-bromobenzonitrile or a related 4-bromobenzoyl derivative under conditions that facilitate dehydration and cyclization.

Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminoethanol and a suitable catalyst (e.g., zinc chloride) in an appropriate solvent like chlorobenzene.

-

Addition of Bromophenyl Precursor: Slowly add 4-bromobenzonitrile to the solution.

-

Reaction: Heat the mixture to reflux (typically 120-140°C) and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with an aqueous base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel to yield the pure pale orange solid.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the aromatic protons of the bromophenyl ring and the methylene protons of the dihydrooxazole ring at their characteristic chemical shifts.

-

¹³C NMR: The carbon NMR spectrum verifies the number of unique carbon atoms and their chemical environments.[4]

-

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. The spectrum will typically show a characteristic C=N stretching vibration for the oxazoline ring and bands corresponding to the aromatic C-H and C-Br bonds.[4]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound by identifying the molecular ion peak (M⁺). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum.[4]

Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis and medicinal chemistry.

Chemical Reactivity

The primary sites of reactivity are the C-Br bond on the phenyl ring and the oxazoline ring itself, which can be hydrolyzed under acidic conditions. The bromophenyl group is particularly useful for participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.[1]

Applications in Drug Development and Research

-

Medicinal Chemistry: The oxazoline ring is a bioisostere for amide and ester groups and is known to enhance metabolic stability in drug candidates.[1] The compound is used as a key intermediate in the synthesis of pharmaceuticals, particularly for developing bioactive molecules with potential anti-inflammatory and antimicrobial properties.[1]

-

Agrochemicals: It is also employed in agrochemical research for creating novel pesticides, leveraging its ability to interact with biological targets in pests.[1]

-

Organic Synthesis: As a building block, it is widely utilized for constructing complex heterocyclic systems through the aforementioned cross-coupling reactions.[1]

Visualizations

Logical Relationship of Molecular Features and Applications

Caption: Relationship between the compound's structure and its applications.

General Experimental Workflow

Caption: General workflow for synthesis, purification, and analysis.

References

An In-Depth Technical Guide to 2-(4-Bromophenyl)-4,5-dihydrooxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-4,5-dihydrooxazole, a key building block in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and essential characterization data.

Core Compound Data

Chemical Identity:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 189120-01-2 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Canonical SMILES | C1COC(=N1)C2=CC=C(C=C2)Br |

Physicochemical Properties:

| Property | Value | Reference |

| Physical State | Solid | [1] |

| Appearance | Pale orange solid | [1] |

| Melting Point | 100 - 104 °C | [1] |

Synthesis of this compound

A highly efficient method for the synthesis of this compound involves the condensation of 4-bromobenzaldehyde with ethanolamine. This one-pot reaction proceeds with high yield and is amenable to scale-up.

Reaction Scheme:

References

Commercial availability and suppliers of 2-(4-Bromophenyl)-4,5-dihydrooxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-4,5-dihydrooxazole is a heterocyclic chemical compound that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive bromophenyl group and a stable dihydrooxazole moiety, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and key applications in research and development, particularly in the construction of bioactive molecules.

Commercial Availability and Suppliers

This compound (CAS No. 189120-01-2) is commercially available from a variety of chemical suppliers. The typical purity offered is ≥95%. The following table summarizes the availability from several known suppliers. Pricing and packaging are subject to change and should be confirmed with the respective supplier.

| Supplier | Purity | Available Quantities |

| Hoffman Fine Chemicals | Information not specified | Inquire for details |

| BLD Pharm | Information not specified | Inquire for details |

| LookChem | 95.00% - 97% | 5mg, 100mg, and larger quantities available upon request |

| MySkinRecipes | 97% | 100mg, 250mg, 1g |

Physicochemical and Spectral Data

The key physicochemical and spectral properties of this compound are summarized in the table below. This data is essential for its characterization and use in synthetic protocols.

| Property | Value |

| CAS Number | 189120-01-2 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Appearance | Pale orange solid |

| Melting Point | 100 to 104 °C[1] |

| Storage Temperature | 2-8°C, dry |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.81 (d, J = 8.6 Hz, 2H), 7.55 (d, J = 8.7 Hz, 2H), 4.44 (t, J = 9.5 Hz, 2H), 4.05 (t, J = 9.6 Hz, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 163.84, 131.57, 129.65, 126.63, 125.91, 67.74, 54.95 |

Experimental Protocols

Synthesis of this compound from 4-Bromobenzaldehyde and Ethanolamine

Materials:

-

4-Bromobenzaldehyde

-

Ethanolamine

-

Toluene (or another suitable azeotroping solvent)

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a round-bottom flask, add 4-bromobenzaldehyde (1 equivalent) and toluene.

-

Add ethanolamine (1.1 equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Applications in Synthesis

The primary utility of this compound in drug discovery and development lies in its role as a synthetic intermediate. The bromophenyl moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, allowing for the facile introduction of a wide range of substituents at the 4-position of the phenyl ring.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., toluene, dioxane, DMF)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid, and the base.

-

Purge the vessel with an inert gas (nitrogen or argon).

-

Add the palladium catalyst.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

References

Ring-Opening Reactions of 2-(4-Bromophenyl)-4,5-dihydrooxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal ring-opening reactions applicable to 2-(4-Bromophenyl)-4,5-dihydrooxazole. The content is structured to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into reaction mechanisms, detailed experimental protocols derived from analogous systems, and potential applications of the resulting products.

Introduction

This compound, a member of the 2-oxazoline class of heterocycles, is a versatile synthetic intermediate. The strained five-membered ring is susceptible to cleavage under various conditions, leading to a range of functionalized products. The presence of the 4-bromophenyl substituent offers a valuable handle for further synthetic transformations, such as cross-coupling reactions, making the ring-opened products attractive scaffolds in drug discovery and materials science. This document details the primary pathways for the ring-opening of this specific oxazoline: acid-catalyzed hydrolysis, nucleophilic addition, and cationic ring-opening polymerization.

Acid-Catalyzed Ring-Opening and Hydrolysis

The fundamental acid-catalyzed ring-opening of this compound in the presence of water leads to the formation of N-(2-hydroxyethyl)-4-bromobenzamide. This reaction proceeds via protonation of the ring nitrogen, which activates the oxazoline ring towards nucleophilic attack by water.

General Mechanism

The reaction mechanism is analogous to the acid-catalyzed ring-opening of other ethers and epoxides, involving the following key steps:

-

Protonation: The nitrogen atom of the oxazoline ring is protonated by an acid catalyst, forming a highly electrophilic oxazolinium ion.

-

Nucleophilic Attack: A water molecule attacks the most electrophilic carbon of the oxazolinium ion. In this symmetric case, attack occurs at the C5 position.

-

Ring Opening: The C-O bond of the ring cleaves, relieving ring strain.

-

Deprotonation: A final deprotonation step yields the N-(2-hydroxyethyl)-4-bromobenzamide product.

The overall transformation can be visualized as follows:

Experimental Protocol (General Procedure)

The following is a representative protocol for the acid-catalyzed hydrolysis of a 2-aryl-oxazoline.

Materials:

-

This compound

-

1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Dioxane or Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dioxane or THF.

-

Add an aqueous solution of 1 M HCl or H₂SO₄ (2.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude N-(2-hydroxyethyl)-4-bromobenzamide by column chromatography or recrystallization.

Quantitative Data

While specific yield data for the hydrolysis of this compound is not extensively reported, analogous reactions for other 2-aryl-oxazolines typically proceed in high yields.

| Reaction Type | Product | Typical Yield (%) |

| Acid-Catalyzed Hydrolysis | N-(2-hydroxyethyl)-4-bromobenzamide | 85 - 95 |

Nucleophilic Ring-Opening Reactions

A variety of nucleophiles can open the oxazoline ring, particularly after activation with a Lewis or Brønsted acid. This approach allows for the introduction of diverse functionalities.

Reaction with Amine Nucleophiles

Primary and secondary amines can act as nucleophiles to open the oxazoline ring, leading to the formation of N,N'-disubstituted ethylenediamine derivatives. This reaction is often facilitated by the presence of a Brønsted or Lewis acid.

Experimental Protocol (Amine Nucleophile)

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., diethylamine)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in toluene, add the amine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove any water.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting diamine derivative by column chromatography.

Quantitative Data

Yields for nucleophilic ring-opening reactions are highly dependent on the nucleophile and reaction conditions.

| Nucleophile | Product Type | Typical Yield (%) |

| Primary/Secondary Amine | N,N'-disubstituted ethylenediamine | 60 - 80 |

| Thiol | Thioester | 70 - 90 |

| Sulfonimide | N-(2-sulfonamidoethyl)benzamide | 80 - 95 |

Cationic Ring-Opening Polymerization (CROP)

2-Aryl-2-oxazolines, including the 4-bromo derivative, can undergo cationic ring-opening polymerization (CROP) to form poly(N-acylethylenimine)s. This "living" polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.

General Mechanism

The polymerization is initiated by an electrophilic species, such as a methyl tosylate or triflate, which attacks the nitrogen atom of the oxazoline ring to form an oxazolinium salt. This active species is then attacked by the nitrogen of another monomer molecule, propagating the polymer chain.

Technical Guide: Stability and Storage of 2-(4-Bromophenyl)-4,5-dihydrooxazole

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Bromophenyl)-4,5-dihydrooxazole, a key intermediate in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a heterocyclic compound with the following key characteristics:

| Property | Value | Source |

| CAS Number | 189120-01-2 | [1][2][3] |

| Molecular Formula | C₉H₈BrNO | [2][3] |

| Molecular Weight | 226.07 g/mol | [1][2] |

| Physical State | Solid, Pale orange solid | [1] |

| Melting Point | 100 to 104 °C | [1] |

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. Based on information from various suppliers, the following conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C or Room Temperature | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation. |

| Light | Keep in a dark place. | To prevent photodegradation. |

| Moisture | Store in a dry environment. | To prevent hydrolysis of the dihydrooxazole ring. |

Some suppliers suggest storage at room temperature, while others recommend refrigeration (2-8°C) in a dry place[2][4]. For long-term storage, refrigeration under an inert, dry atmosphere and protected from light is the most cautious approach to ensure stability.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, the chemical structure suggests several potential pathways for degradation, primarily based on the reactivity of the dihydrooxazole ring and the bromophenyl group. These pathways are analogous to those observed in similar oxazole-containing compounds[5].

-

Hydrolytic Cleavage: The dihydrooxazole ring is susceptible to both acid and base-catalyzed hydrolysis. This reaction would lead to the opening of the ring to form N-(2-hydroxyethyl)-4-bromobenzamide.

-

Oxidative Degradation: The electron-rich dihydrooxazole ring can be a target for oxidation, which may be initiated by atmospheric oxygen or other oxidizing agents[5].

-

Photodegradation: The presence of the bromophenyl group suggests a susceptibility to photolytic cleavage when exposed to UV or visible light, potentially leading to debromination or the formation of radical species[5].

Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. The following are example protocols for forced degradation studies, which can help identify potential degradation products and determine the intrinsic stability of the molecule.

A reverse-phase HPLC method with UV detection is a suitable starting point. A photodiode array (PDA) detector is advantageous for assessing peak purity and identifying degradation products by comparing their UV spectra to the parent compound.

| Parameter | Example Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or a buffer) |

| Gradient | Optimized to separate the parent peak from any degradants |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

The goal of stress testing is to accelerate degradation to identify likely degradation products and pathways.

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 48 hours. Also, heat a solution of the compound.

-

Photostability: Expose the solid compound and a solution of the compound to light conditions as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)[6]. A control sample should be protected from light.

-

-

Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, dilute to a suitable concentration, and analyze by the developed HPLC method.

Workflow for forced degradation studies of this compound.

Summary and Recommendations

-

Storage: To ensure the long-term stability of this compound, it should be stored in a cool (2-8°C), dark, and dry place under an inert atmosphere.

-

Stability Profile: The compound is likely susceptible to hydrolysis (in acidic or basic conditions), oxidation, and photodegradation. Direct exposure to light, moisture, and atmospheric oxygen should be minimized.

-

Handling: When preparing solutions, consider using degassed solvents and maintaining a neutral pH to enhance stability, especially for aqueous solutions[5]. The use of antioxidants could also be considered for solutions prone to oxidation[5].

-

Analysis: A validated stability-indicating HPLC method is essential for monitoring the purity of the compound over time and for analyzing samples from stress testing.

This guide summarizes the available information and provides a framework for the safe storage and handling of this compound. For critical applications, it is strongly recommended to perform in-house stability studies to confirm these findings under your specific laboratory conditions.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. lookchem.com [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. Effect assessment of “film coating and packaging” on the photo-stability of highly photo-labile antihypertensive products - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the C=N Bond in 2-(4-Bromophenyl)-4,5-dihydrooxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the carbon-nitrogen double bond (C=N) in 2-(4-Bromophenyl)-4,5-dihydrooxazole. This heterocyclic compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity is centered around the electrophilic nature of the C=N bond, making it susceptible to attack by various nucleophiles. This guide summarizes key reactions, presents available quantitative data, provides detailed experimental protocols for analogous systems, and visualizes reaction pathways and workflows.

Introduction to the Reactivity of 2-Aryloxazolines

The 2-oxazoline ring is a versatile functional group. The C=N bond within this ring system exhibits imine-like reactivity, characterized by its susceptibility to nucleophilic attack at the carbon atom. However, the lone pair of the adjacent oxygen atom can participate in resonance, which slightly reduces the electrophilicity of the imine carbon compared to simple imines. Consequently, activation by an electrophile is often necessary to enhance the reactivity of the C=N bond towards weaker nucleophiles. The presence of the 4-bromophenyl substituent at the 2-position influences the electronic properties of the C=N bond through inductive and resonance effects.

Key Reactions of the C=N Bond

The reactivity of the C=N bond in this compound can be categorized into several key reaction types:

-

Nucleophilic Addition: This is the most common reaction type, where a nucleophile attacks the electrophilic carbon of the C=N bond.

-

Reduction: The C=N bond can be reduced to the corresponding C-N single bond, yielding an oxazolidine.

-

Cycloaddition: The C=N bond can act as a dipolarophile in [3+2] cycloaddition reactions.

-

Hydrolysis: Under acidic or basic conditions, the oxazoline ring can be hydrolyzed to yield an N-(2-hydroxyethyl)benzamide.

Quantitative Data and Experimental Protocols

While specific experimental data for this compound is limited in the readily available literature, the following sections provide data and protocols for closely related 2-aryl-4,5-dihydrooxazoles. These can be considered representative and adaptable for the target molecule.

Nucleophilic Addition

Nucleophilic addition to the C=N bond of 2-oxazolines often requires activation of the ring. This can be achieved by N-alkylation or by using a Lewis acid.

Table 1: Nucleophilic Addition to Activated 2-Aryloxazolines

| Activating Agent | Nucleophile | Product | Yield (%) | Reference |

| Methyl triflate | Grignard Reagent (in a multi-component reaction) | N-amino-benzylated phenol derivative | 49-90 | [1][2] |

Experimental Protocol: Multi-component Reaction Involving a Grignard Reagent (Analogous System)

This protocol describes a four-component reaction where the 2-oxazoline acts as a nucleophile after activation in situ.

-

To a solution of an ortho-OBoc salicylaldehyde (1.0 equiv) in anhydrous diethyl ether (0.1 M) at -78 °C under an inert atmosphere, add the Grignard reagent (1.1 equiv) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add 2-phenyl-4,5-dihydrooxazole (2.0 equiv) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature over 24 hours.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (1 M).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding N-amino-benzylated phenol.[1][2]

Reduction of the C=N Bond

The reduction of the C=N bond in 2-oxazolines to the corresponding oxazolidine can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a common and mild reducing agent for this transformation.

Table 2: Reduction of 2-Aryl-4,5-dihydrothiazoles (Analogous System)

| Substrate | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| 2-Aryl-4,5-dihydrothiazole-4-carboxylates | NaBH₄ | EtOH | 2-Aryl-4-hydroxymethyl-4,5-dihydrothiazoles | Not specified |

Experimental Protocol: Reduction of a 2-Aryloxazoline with Sodium Borohydride (General Procedure)

-

Dissolve the 2-aryl-4,5-dihydrooxazole (1.0 equiv) in a suitable protic solvent such as ethanol or methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 - 2.0 equiv) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-aryloxazolidine.

-

Purify the product by column chromatography or recrystallization if necessary.

Cycloaddition Reactions

The C=N bond of 2-oxazolines can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, for example, with nitrile oxides, to form five-membered heterocyclic rings.[3][4]

Table 3: 1,3-Dipolar Cycloaddition of Alkenes with Nitrile Oxides (Analogous Systems)

| Alkene | Nitrile Oxide | Product | Yield (%) | Reference |

| Various alkenes | Various nitrile oxides | 2-Isoxazolines | Moderate to high | [3] |

Experimental Protocol: 1,3-Dipolar Cycloaddition with an in situ Generated Nitrile Oxide (General Procedure)

-

Dissolve the 2-aryl-4,5-dihydrooxazole (1.0 equiv) and the corresponding aldoxime (1.1 equiv) in a suitable solvent (e.g., dichloromethane or toluene).

-

To this solution, add a solution of an oxidizing agent such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) in the presence of a base (e.g., triethylamine) dropwise at 0 °C. The nitrile oxide is generated in situ.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography.

Hydrolysis

The oxazoline ring can be hydrolyzed to the corresponding N-(2-hydroxyethyl) amide under acidic or basic conditions. This reaction is essentially the reverse of the cyclization reaction used to form the oxazoline.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a 2-Aryloxazoline (General Procedure)

-

Dissolve the 2-aryl-4,5-dihydrooxazole in a mixture of a water-miscible solvent (e.g., THF or dioxane) and aqueous acid (e.g., 1-3 M HCl).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After completion, cool the mixture to room temperature and neutralize with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)benzamide.

-

Purify the product by recrystallization or column chromatography if necessary.

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and a general experimental workflow.

Caption: Mechanism of Nucleophilic Addition to an Activated 2-Aryloxazoline.

Caption: Experimental Workflow for the Reduction of a 2-Aryloxazoline.

Caption: [3+2] Cycloaddition Pathway of a 2-Aryloxazoline.

Conclusion

The C=N bond in this compound is a reactive functional group that can undergo a variety of transformations, primarily driven by its electrophilic character. While specific quantitative data for this exact molecule is not abundant, the reactivity patterns and experimental protocols for analogous 2-aryl-4,5-dihydrooxazoles provide a strong foundation for researchers to design and execute synthetic strategies. The reactions outlined in this guide, including nucleophilic addition, reduction, cycloaddition, and hydrolysis, highlight the utility of this scaffold in the construction of more complex molecular architectures relevant to drug discovery and materials science. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.

References

Potential Research Areas for Substituted Dihydrooxazoles: A Technical Guide for Drug Discovery Professionals

Introduction: The dihydrooxazole scaffold, a five-membered heterocyclic ring containing both oxygen and nitrogen, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a diverse range of biological targets have positioned substituted dihydrooxazoles as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of key research areas, focusing on their anticancer and antimicrobial potential. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of this versatile chemical class.

Anticancer Activity of Substituted Dihydrooxazoles

Substituted dihydrooxazoles have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation. Key areas of investigation include the inhibition of signaling pathways and disruption of cellular division machinery.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[1][2] Inhibition of the STAT3 signaling cascade is a key strategy in cancer therapy.[1] Certain substituted oxadiazole derivatives, structurally related to dihydrooxazoles, have been shown to effectively suppress STAT3 phosphorylation and reduce the expression of downstream anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1]

// Nodes IL6 [label="IL-6", fillcolor="#F1F3F4"]; IL6R [label="IL-6 Receptor", fillcolor="#F1F3F4"]; JAK [label="JAK", fillcolor="#F1F3F4"]; STAT3_inactive [label="STAT3 (inactive)", fillcolor="#F1F3F4"]; STAT3_active [label="p-STAT3 (active dimer)", fillcolor="#FBBC05"]; Nucleus [label="Nucleus", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; Gene_Expression [label="Target Gene Expression\n(e.g., Bcl-2, Bcl-xL)", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dihydrooxazole [label="Substituted\nDihydrooxazole\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges IL6 -> IL6R [label=" binds"]; IL6R -> JAK [label=" activates"]; JAK -> STAT3_inactive [label=" phosphorylates (Y705)"]; STAT3_inactive -> STAT3_active [label=" dimerization"]; STAT3_active -> Nucleus [label=" translocates to"]; Nucleus -> Gene_Expression [label=" promotes"]; Gene_Expression -> Proliferation; Dihydrooxazole -> JAK [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Dihydrooxazole -> STAT3_active [label=" inhibits\ndimerization", color="#EA4335", style=dashed, arrowhead=tee]; } END_DOT Caption: STAT3 Signaling Pathway Inhibition.

Disruption of Microtubule Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs.[3] Dihydrooxazole derivatives have been investigated as tubulin polymerization inhibitors.[4] These compounds can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

// Nodes Tubulin [label="α/β-Tubulin Dimers", fillcolor="#F1F3F4"]; Microtubule [label="Microtubule", fillcolor="#F1F3F4"]; Spindle [label="Mitotic Spindle", fillcolor="#F1F3F4"]; Cell_Division [label="Cell Division", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dihydrooxazole [label="Substituted\nDihydrooxazole\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Tubulin -> Microtubule [label=" polymerization"]; Microtubule -> Tubulin [label=" depolymerization"]; Microtubule -> Spindle [label=" formation"]; Spindle -> Cell_Division; Dihydrooxazole -> Tubulin [label=" binds to\nβ-tubulin", color="#EA4335", style=dashed]; Dihydrooxazole -> Microtubule [label=" inhibits\npolymerization", color="#EA4335", style=dashed, arrowhead=tee]; } END_DOT Caption: Tubulin Polymerization Inhibition.

Quantitative Anticancer Activity

The in vitro anticancer activity of substituted dihydrooxazoles is typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Oxadiazole Conjugated Indazoles | Lung Cancer (A549) | 4.8 - 5.1 | [1] |

| 1,3,4-Oxadiazole Derivatives | Liver Cancer (HepG2) | Lower than 5-fluorouracil | [6] |

| 1,3,4-Oxadiazole Derivatives | Breast Cancer (MCF-7) | Comparable to 5-fluorouracil | [6] |

| 1,3,4-Oxadiazole Derivatives | Prostate Cancer (PC-3) | Stronger than sorafenib | [6] |

| 1,3-Oxazole Derivatives | Non-small cell lung cancer (HOP-92) | 4.56 | [7] |

| 1,3-Oxazole Derivatives | Breast Cancer (MDA-MB-468) | 21.0 | [7] |

| 1,3-Oxazole Derivatives | Melanoma (SK-MEL-5) | 30.3 | [7] |

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Substituted dihydrooxazoles have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The precise mechanisms of antimicrobial action for many dihydrooxazole derivatives are still under investigation. However, potential targets include essential bacterial enzymes and cell wall synthesis. Further research is required to elucidate the specific molecular targets and pathways involved.

Quantitative Antimicrobial and Antifungal Activity

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Carbazole-1,3,4-Oxadiazole Hybrids | Candida albicans | 0.625 | [8] |

| Carbazole-1,3,4-Oxadiazole Hybrids | Various Bacteria | 0.625 - 10 | [8] |

| Benzoylaminocarbothioyl Pyrrolidines | Candida species | 25 - 100 | [9] |

| Benzoylaminocarbothioyl Pyrrolidines | Gram-positive & Gram-negative Bacteria | 100 - 400 | [9] |

| Coumarin-1,2,3-Triazole Conjugates | Various Bacteria & Candida albicans | Generally low activity | [10] |

| Spiro[thiadiazoline-quinoxaline] Derivatives | Bacillus subtilis | 20 | [11] |

Experimental Protocols

Synthesis of Substituted Dihydrooxazoles

A general and efficient method for the synthesis of substituted dihydrooxazoles involves the reaction of an aldehyde with a 1,2-hydroxyalkyl azide in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF3•OEt2).

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; reactants [label="Aldehyde +\n1,2-Hydroxyalkyl Azide"]; lewis_acid [label="Add BF3•OEt2"]; reaction [label="Reaction\n(e.g., room temp, 1-2 h)"]; workup [label="Aqueous Workup\n(e.g., NaHCO3)"]; extraction [label="Extraction with\nOrganic Solvent"]; purification [label="Purification\n(e.g., Chromatography)"]; product [label="Substituted Dihydrooxazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reactants; reactants -> lewis_acid; lewis_acid -> reaction; reaction -> workup; workup -> extraction; extraction -> purification; purification -> product; } END_DOT Caption: General Synthesis Workflow.

Detailed Protocol:

-

To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., dichloromethane) is added the 1,2-hydroxyalkyl azide (1.2 mmol).

-

The mixture is cooled to 0 °C, and boron trifluoride etherate (1.2 mmol) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 1-2 hours, or until completion as monitored by thin-layer chromatography.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired substituted dihydrooxazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[12]

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.[13]

-

Compound Treatment: The cells are treated with various concentrations of the substituted dihydrooxazole derivatives for a specified period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: A stock solution of MTT (e.g., 5 mg/mL in PBS) is diluted in cell culture medium to a working concentration of 0.5 mg/mL.[13][14] The treatment medium is removed, and the MTT solution is added to each well.[14] The plate is then incubated for 3-4 hours at 37°C.[13][14]

-

Formazan Solubilization: After incubation, the MTT solution is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.[14][15] The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method in 96-well plates.[16]

Detailed Protocol:

-

Preparation of Inoculum: A pure culture of the test microorganism is grown overnight, and the suspension is standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[16]

-

Serial Dilution: The substituted dihydrooxazole derivative is serially diluted in a suitable broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.[16]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]

Future Research Directions

The field of substituted dihydrooxazoles presents several exciting avenues for future research:

-

Expansion of Chemical Diversity: Synthesis of novel libraries of substituted dihydrooxazoles with diverse substitution patterns to explore a wider range of biological targets.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these compounds exert their anticancer and antimicrobial effects. This could involve target identification studies, such as affinity chromatography and proteomics.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising candidates in animal models of cancer and infectious diseases to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

-

Combination Therapies: Investigating the potential of substituted dihydrooxazoles in combination with existing anticancer or antimicrobial drugs to enhance therapeutic efficacy and overcome drug resistance.

-

Development of Drug Delivery Systems: Formulation of dihydrooxazole derivatives into advanced drug delivery systems to improve their solubility, stability, and targeted delivery to disease sites.

By pursuing these research directions, the full therapeutic potential of substituted dihydrooxazoles can be unlocked, paving the way for the development of new and effective treatments for cancer and infectious diseases.

References

- 1. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of [1,2]oxazoloisoindoles tubulin polymerization inhibitors: Further chemical modifications and potential therapeutic effects against lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchhub.com [researchhub.com]

- 13. bds.berkeley.edu [bds.berkeley.edu]

- 14. cyrusbio.com.tw [cyrusbio.com.tw]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(4-Bromophenyl)-4,5-dihydrooxazole in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chiral 2-(4-bromophenyl)-4,5-dihydrooxazole derivatives as ligands in asymmetric catalysis. The presence of the bromophenyl group offers a unique handle for sequential transformations, allowing for an initial stereoselective reaction followed by subsequent cross-coupling reactions, thereby enhancing molecular complexity from a single chiral ligand. This document details the synthesis of the ligand, its application in key asymmetric reactions, and provides experimental protocols for its use.

Introduction

Chiral oxazolines are a prominent class of ligands in asymmetric catalysis, capable of inducing high stereoselectivity in a wide range of metal-catalyzed reactions. The this compound scaffold is of particular interest due to its modular nature, allowing for the facile introduction of chirality through the use of enantiopure amino alcohols in its synthesis. The electronically distinct phenyl ring and the strategically positioned bromo substituent make it a versatile ligand for fine-tuning catalyst performance and for post-catalysis functionalization.

Synthesis of Chiral this compound Ligands

The synthesis of chiral 2-(4-bromophenyl)-4,5-dihydrooxazoles is typically achieved through the cyclization of a commercially available chiral amino alcohol with a derivative of 4-bromobenzoic acid. A general and efficient method involves the reaction of an amino alcohol with 4-bromobenzonitrile.

Protocol: Synthesis of (S)-2-(4-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

This protocol describes the synthesis of a representative chiral this compound ligand from (S)-valinol.

Materials:

-

(S)-Valinol

-

4-Bromobenzonitrile

-

Zinc Chloride (ZnCl₂)

-

Anhydrous Chlorobenzene

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-valinol (1.0 eq) and 4-bromobenzonitrile (1.05 eq).

-

Add anhydrous chlorobenzene to dissolve the reactants.

-

Add zinc chloride (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 130 °C) and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (S)-2-(4-bromophenyl)-4-isopropyl-4,5-dihydrooxazole.

Applications in Asymmetric Catalysis

Chiral this compound ligands, in combination with transition metals such as palladium, copper, or rhodium, are effective in a variety of asymmetric transformations. The following sections highlight key applications and provide representative protocols.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the formation of stereogenic centers. Chiral oxazoline ligands effectively control the enantioselectivity of the nucleophilic attack on a π-allyl palladium intermediate.

Application Example: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

This reaction demonstrates the use of a chiral this compound ligand in the enantioselective alkylation of a standard benchmark substrate.

Quantitative Data Summary

| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| (S)-2-(4-bromophenyl)-4-isopropyl-4,5-dihydrooxazole | [Pd(allyl)Cl]₂ | BSA, LiOAc | CH₂Cl₂ | rt | 12 | >95 | up to 98 |

Experimental Protocol: Asymmetric Allylic Alkylation

Materials:

-

[Pd(allyl)Cl]₂

-

(S)-2-(4-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

-

1,3-Diphenyl-2-propenyl acetate

-

Dimethyl malonate

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Lithium acetate (LiOAc)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen gas

Procedure:

-

In a glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving [Pd(allyl)Cl]₂ (1 mol%) and the chiral ligand (2.5 mol%) in anhydrous CH₂Cl₂. Stir for 30 minutes at room temperature.

-

In a separate flask, dissolve 1,3-diphenyl-2-propenyl acetate (1.0 eq) in anhydrous CH₂Cl₂.

-

Add dimethyl malonate (1.2 eq) to the substrate solution.

-

Add BSA (1.3 eq) and LiOAc (0.1 eq) to the mixture.

-

Add the pre-formed catalyst solution to the substrate mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with CH₂Cl₂.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Caption: Experimental workflow for Palladium-Catalyzed Asymmetric Allylic Alkylation.

Asymmetric Heck Reaction

The asymmetric Heck reaction is a powerful tool for creating C-C bonds between an alkene and an aryl or vinyl halide. Chiral oxazoline ligands can effectively control the facial selectivity of the migratory insertion step, leading to high enantioselectivity.

Application Example: Asymmetric Arylation of 2,3-Dihydrofuran

This reaction showcases the utility of the ligand in constructing chiral cyclic ethers, which are valuable building blocks in organic synthesis.

Quantitative Data Summary

| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| (S)-2-(4-bromophenyl)-4-isopropyl-4,5-dihydrooxazole | Pd(OAc)₂ | Proton Sponge | Toluene | 60 | 48 | 85 | up to 92 |

Experimental Protocol: Asymmetric Heck Reaction

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

(S)-2-(4-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

-

Phenyl triflate

-

2,3-Dihydrofuran

-

Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and the chiral ligand (4 mol%) to a Schlenk tube.

-

Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

-

Add phenyl triflate (1.0 eq), 2,3-dihydrofuran (1.5 eq), and Proton Sponge® (1.2 eq).

-

Seal the Schlenk tube and heat the reaction mixture at 60 °C for 48 hours.

-

Monitor the reaction by GC or TLC.

-

After completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Caption: Catalytic cycle of the asymmetric Heck reaction.

Sequential Reactions: Asymmetric Catalysis Followed by Cross-Coupling

A significant advantage of the this compound ligand is the potential for sequential reactions. After its use in an asymmetric catalytic step, the bromo-substituent on the ligand, now part of the product, can serve as a handle for a subsequent cross-coupling reaction, such as a Suzuki or Sonogashira coupling. This strategy allows for the rapid construction of complex, chiral molecules.

Conceptual Workflow:

Caption: Conceptual workflow for sequential asymmetric catalysis and cross-coupling.

This approach offers a highly efficient route to novel and complex chiral architectures, making the this compound scaffold a valuable tool in drug discovery and development. The choice of the subsequent cross-coupling reaction can be tailored to introduce a wide variety of substituents, further diversifying the accessible molecular space.

Application Notes and Protocols for Suzuki Cross-Coupling Reactions using 2-(4-Bromophenyl)-4,5-dihydrooxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-(4-Bromophenyl)-4,5-dihydrooxazole in Suzuki-Miyaura cross-coupling reactions. This protocol is designed to facilitate the synthesis of diverse 2-(4-arylphenyl)-4,5-dihydrooxazole derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.[3] The this compound is an attractive substrate for this reaction, allowing for the introduction of various aryl and heteroaryl substituents at the 4-position of the phenyl ring. The resulting biaryl structures are of significant interest in the development of novel pharmaceuticals and functional materials.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

-